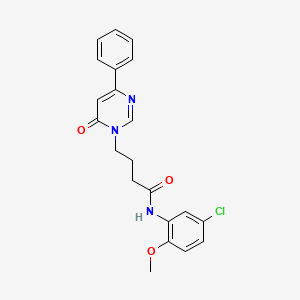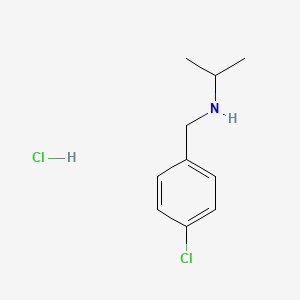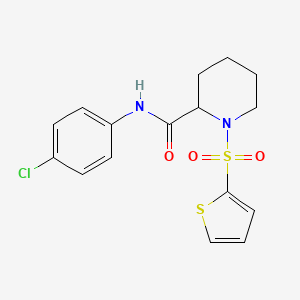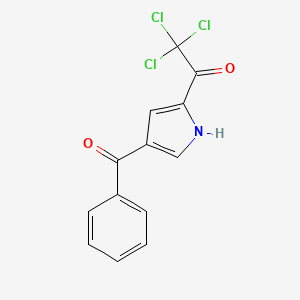
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a synthetic compound that belongs to the family of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Lipoxygenase Inhibitors
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide derivatives have been synthesized and tested as potential lipoxygenase inhibitors. These compounds displayed moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Antisecretory Activity
Some derivatives of N-(5-chloro-2-methoxyphenyl)-4-butanamide showed significant antisecretory activity against histamine-induced gastric acid secretion in rats, indicating their potential as antiulcer agents (Ueda et al., 1991).
Antimicrobial and Anticancer Activities
The compound N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide was synthesized and characterized, demonstrating good antimicrobial activity. It also showed promising in vitro anticancer activity against lung carcinoma and minimal effect on normal cell lines (Sirajuddin et al., 2015).
Cerebral Vasospasm Prevention
Research on endothelin receptor antagonists, which include derivatives of N-(5-chloro-2-methoxyphenyl)-4-butanamide, showed potential in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, suggesting their use in treating such conditions (Zuccarello et al., 1996).
Tyrosinase and Melanin Inhibition
N-(substituted-phenyl)-4-(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl)butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors. These compounds showed significant biological activity and minimal cytotoxicity, highlighting their potential in depigmentation drug development (Raza et al., 2019).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-10-9-16(22)12-18(19)24-20(26)8-5-11-25-14-23-17(13-21(25)27)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLYGJZNQNKBKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)

![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)


![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)
![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)

![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)
